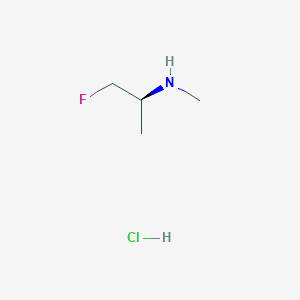![molecular formula C13H19N3O3S B2521786 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2202294-11-7](/img/structure/B2521786.png)
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a chemical entity that appears to be a derivative of methanesulfonic acid hydrazide. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related compounds such as methanesulfonic acid 1-methylhydrazide (msmh) and its derivatives have been explored . These studies provide insights into the chemical behavior and potential applications of similar sulfonyl-containing compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of FT-IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis for characterization . The process described in the first paper involves the creation of sulfonyl hydrazone derivatives from methanesulfonic acid 1-methylhydrazide . Although the exact synthesis route for 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is not detailed, similar methodologies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using Density Functional Theory (DFT) with the B3LYP/6-311G(d) method . Shielding tensors for the most stable conformer of msmh were calculated, which could be indicative of the electronic environment and conformational preferences of the compound . These theoretical studies are crucial for understanding the molecular structure and predicting the reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactions involving methanesulfonic acid derivatives typically include the formation of sulfonyl hydrazone linkages . The second paper describes a radical process involving intramolecular cyclization and insertion of sulfur dioxide to form methanesulfonohydrazides . This suggests that the compound of interest may also undergo similar cyclization reactions or radical processes, given its structural features that include a methanesulfonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonic acid derivatives can be inferred from their antimicrobial activity, as demonstrated against various Gram-positive and Gram-negative bacteria . The solubility and stability in different solvents such as DMSO, THF, acetonitrile, methanol, and aqueous solution have also been studied, which are important factors in determining the practical applications of these compounds . The vibrational wavenumbers calculated for the most stable conformer provide additional information on the physical properties of these molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one, due to its complex structure, finds its applications majorly in the synthesis and characterization of various sulfonamide derivatives. Research has shown that sulfonamides and their complexes, including those similar in structure to the subject compound, have been synthesized and characterized for their potential antibacterial activities. These studies involve detailed analyses using techniques like FT-IR, NMR, LC–MS, and X-ray crystallography to investigate the structural properties of these compounds (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Biological Activity and Applications
The biological activities of sulfonamide derivatives, particularly in antibacterial applications, have been a significant area of research. Compounds with sulfonamide groups have shown varied activities against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents. The methodologies used in these studies could be relevant for exploring the biological activities of 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one, emphasizing the importance of such compounds in pharmaceutical research (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Catalytic Behavior in Chemical Reactions
Transition metal methanesulfonates, with structures and reactivity potentially similar to the subject compound, have been synthesized and characterized for their catalytic behavior in various organic reactions, including the Biginelli reaction. This highlights the compound's potential role in catalyzing significant chemical transformations, further underscoring its importance in synthetic organic chemistry and material science research (Wang, Wang, Sun, & Jiang, 2005).
Environmental and Biochemical Significance
The degradation and metabolism of sulfonate compounds, including methanesulfonic acid and its derivatives, play a crucial role in environmental and biochemical processes. These studies reveal the complex interactions and pathways involved in the biogeochemical cycling of sulfur, demonstrating the broader environmental significance of compounds like 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one. Understanding these processes is crucial for environmental science, microbial metabolism, and the development of biotechnological applications (Kelly & Murrell, 1999).
Propriétés
IUPAC Name |
2-[(1-methylsulfonylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)15-7-10(8-15)9-16-13(17)6-11-4-2-3-5-12(11)14-16/h6,10H,2-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRRUVLGYSIPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

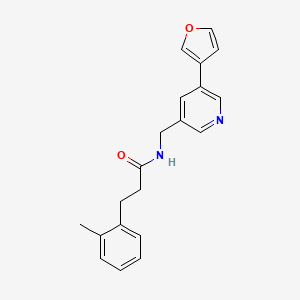
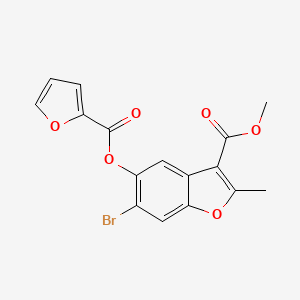
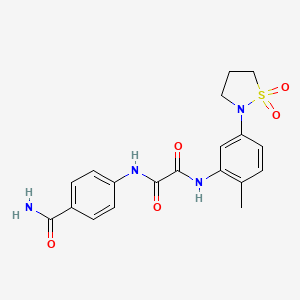
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)
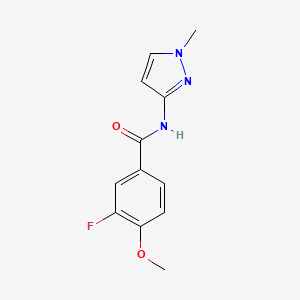
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
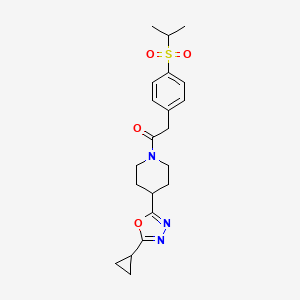
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
